3,5-Dioxopiperazine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

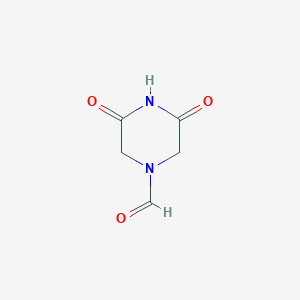

3,5-Dioxopiperazine-1-carbaldehyde is an organic compound with the molecular formula C(_5)H(_6)N(_2)O(_3) It is characterized by a piperazine ring substituted with two keto groups at positions 3 and 5, and an aldehyde group at position 1

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxopiperazine-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of glycine derivatives with phosgene, followed by cyclization to form the piperazine ring

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The keto groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3,5-Dioxopiperazine-1-carboxylic acid.

Reduction: 3,5-Dioxopiperazine-1-methanol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3,5-Dioxopiperazine-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to produce derivatives with biological activity, such as enzyme inhibitors or receptor modulators.

Industry: The compound finds applications in the production of polymers and advanced materials. Its functional groups allow for cross-linking and polymerization reactions, leading to materials with desirable mechanical and chemical properties.

Mécanisme D'action

The mechanism by which 3,5-Dioxopiperazine-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The keto groups can participate in hydrogen bonding and other non-covalent interactions, influencing molecular recognition processes.

Comparaison Avec Des Composés Similaires

Piperazine-2,5-dione: Lacks the aldehyde group but has similar reactivity due to the keto groups.

3,6-Dioxopiperazine: Similar structure but with different substitution pattern, affecting its reactivity and applications.

1,4-Dioxopiperazine: Another structural isomer with distinct chemical properties.

Uniqueness: 3,5-Dioxopiperazine-1-carbaldehyde is unique due to the presence of both keto and aldehyde functional groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, distinguishing it from other piperazine derivatives.

Activité Biologique

3,5-Dioxopiperazine-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C5H6N2O3 and features a piperazine ring with two keto groups at the 3 and 5 positions and an aldehyde group at the 1 position. This unique combination of functional groups contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is crucial for compounds designed as enzyme inhibitors.

- Cell Cycle Interference : Research indicates that this compound can affect cell survival and progression through the cell cycle. For instance, it inhibited colony formation in CHO cells by 50% under specific exposure conditions, demonstrating its potential as an anticancer agent .

Anticancer Properties

Studies have shown that this compound exhibits significant activity against various cancer cell lines. Its effects are cell cycle phase-specific, with early G1- and G2-phase cells being more sensitive compared to late G1 or S-phase cells. This specificity suggests potential for targeted cancer therapies.

Comparative Analysis with Related Compounds

The unique features of this compound set it apart from similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dioxopiperazine-1-carbaldehyde | One less keto group than 3,5-dioxopiperazine | Different reactivity due to fewer carbonyls |

| Piperazine | Lacks carbonyl groups | Basic structure without functional diversity |

| 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde | Hydroxyethyl group instead of carbonyls | Alters polarity and reactivity significantly |

This table illustrates how the presence of both keto and aldehyde groups in this compound provides distinct reactivity patterns that may enhance its biological activity compared to other piperazine derivatives.

Case Study: Anticancer Activity

In a controlled study involving CHO cells, researchers found that exposure to 10 µg/mL of this compound for 8.5 hours resulted in a significant reduction in colony formation. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study: Synthesis and Derivative Activity

Research into the synthesis of various diketopiperazines has revealed that modifications to the core structure can yield derivatives with enhanced biological activities. For instance, certain modifications led to improved potency against specific cancer cell lines while maintaining favorable pharmacokinetic properties .

Propriétés

IUPAC Name |

3,5-dioxopiperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-3-7-1-4(9)6-5(10)2-7/h3H,1-2H2,(H,6,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSWVIMFICQGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365547 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165824-59-9 |

Source

|

| Record name | 3,5-dioxopiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.